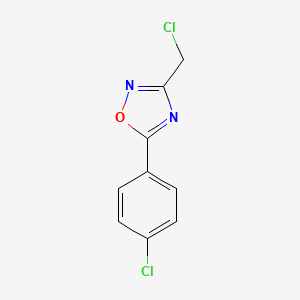

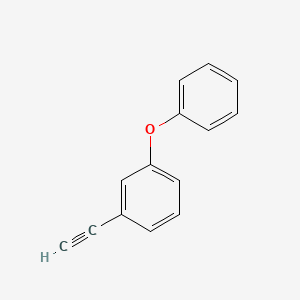

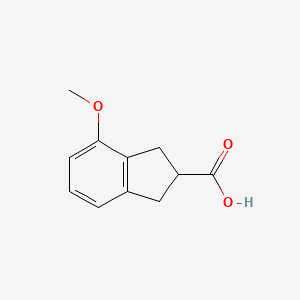

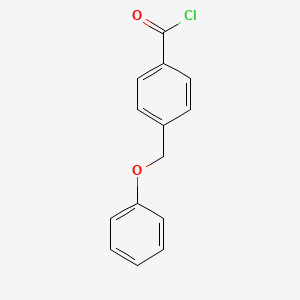

![molecular formula C17H26NP B1601552 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- CAS No. 540492-51-1](/img/structure/B1601552.png)

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-

Übersicht

Beschreibung

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-, also known as Pindolol, is a non-selective beta-adrenergic blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. The chemical structure of Pindolol consists of an indole ring system with a beta-hydroxy group and a pindolol moiety.

Wissenschaftliche Forschungsanwendungen

Zwitterionic Hydrogenation Catalyst

The compound has been identified as a zwitterionic hydrogenation catalyst . Zwitterionic compounds are those that have both positive and negative charges, but are overall neutral. They can act as catalysts for hydrogenation, a chemical reaction that adds hydrogen (H2) to a molecule. This process is widely used in the petrochemical industry for the hydrogenation of unsaturated hydrocarbons (alkenes, alkynes) and in the food industry for the hydrogenation of vegetable oils.

Hydrosilylation Catalyst

In addition to hydrogenation, the compound can also act as a catalyst for hydrosilylation . Hydrosilylation, or the addition of silicon-hydrogen bonds to other functional groups, is a fundamental process in the production of silicones, which have a wide range of applications from sealants and adhesives to medical devices and cosmetics.

Hydroboration Catalyst

The compound is soluble in non-polar solvents and can act as a catalyst for hydroboration . Hydroboration involves the addition of borane (BH3) to unsaturated organic compounds, particularly alkenes and alkynes. The resulting organoboranes are useful intermediates in organic synthesis, as they can be converted into alcohols, amines, or other functional groups.

NMR Spectroscopy

The compound’s NMR spectroscopy data is available , suggesting it could be used in research involving Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool in determining the structure of organic compounds and studying molecular physics.

Potential Use in DNA Synthesis

While not directly linked to this specific compound, related phosphoramidite compounds are used as protecting reagents in DNA synthesis . They play an essential role in the conversion of protected ribonucleosides to phosphoramidites. This suggests potential research applications of this compound in the field of biochemistry or molecular biology.

Eigenschaften

IUPAC Name |

1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHDIGXWRNPNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478900 | |

| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

CAS RN |

540492-51-1 | |

| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

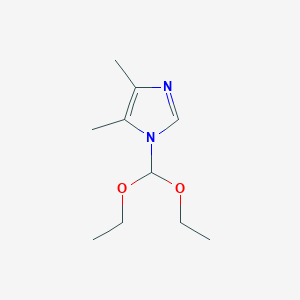

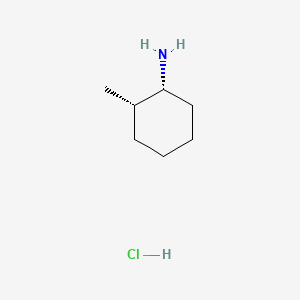

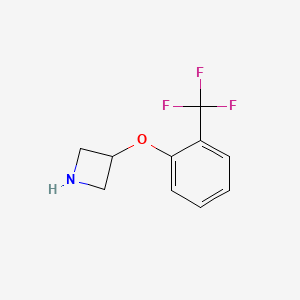

![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)